
Calceolarioside B molecular dynamics
simulation Omicron BA.2

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Calceolarioside B

CAS No.: 105471-98-5

Cat. No.: S628172

Get Quote

Background & Significance of Calceolarioside B

The SARS-CoV-2 Omicron BA.2 variant is characterized by extensive mutations in its Spike (S) protein,

which enhance its ability to evade immunity provided by existing vaccines and monoclonal antibodies [1].

Calceolarioside B, a compound extracted from the traditional Chinese herb Akebia quinata (Mutong), has

emerged as a candidate for COVID-19 treatment. It is hypothesized to work by inhibiting the viral entry

process and modulating the harmful host immune response (such as cytokine storm), making it a

potential dual-function therapeutic [1].

Key Experimental Findings & Quantitative Data

Experimental Assay Key Finding Quantitative Result / Affinity

Molecular Docking Predicted stable binding to

Omicron BA.2 S protein RBD

Binding affinity: -19.87 kcal/mol [1]

Biolayer
Interferometry (BLI)

Validated high-affinity binding to

S protein RBD

Dissociation constant (KD) in the µM range

(serial dilution from 100 µM) [1]
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Experimental Assay Key Finding Quantitative Result / Affinity

Pseudovirus Entry
Assay

Significant inhibition of viral
entry into host cells

Significant inhibition (specific IC50 not
detailed) [1]

ELISA Reduction of key inflammatory
cytokine

IL-6 expression reduced by 43.18% [1]

Flow Cytometry Promotion of anti-inflammatory
macrophage phenotype

Promoted switch from pro-inflammatory M1
to anti-inflammatory M2 phenotype [1]

Detailed Experimental Protocols

Protocol 1: Molecular Docking & Dynamics Simulation

This protocol predicts the binding interaction between calceolarioside B and the SARS-CoV-2 Omicron

BA.2 Spike protein's Receptor-Binding Domain (RBD) [1].

1. Protein and Ligand Preparation
Target Protein: Retrieve the three-dimensional structure of the SARS-CoV-2 Omicron BA.2 S
protein RBD (PDB ID: 7UB5) from the RCSB Protein Data Bank.

Ligand Structure: Download the 3D chemical structure of calceolarioside B from the
PubChem database.

Software Preparation: Use protein preparation wizard (Schrödinger) to optimize the protein
structure (add hydrogens, remove water molecules, correct bond orders, and minimize energy).

Use LigPrep (Schrödinger) to generate optimized 3D ligand structures with correct chirality.
2. Molecular Docking

Binding Site Mapping: Use the SiteMap tool to identify potential binding pockets on the RBD.
Grid Generation: Create a receptor grid file centered on the identified binding site within the

RBD.
Docking Execution: Perform molecular docking using Glide within the Maestro software suite.

The docking protocol will generate multiple binding poses, which are then ranked based on
their docking scores (GlideScore) and visual inspection of interactions.

3. Molecular Dynamics (MD) Simulation
System Setup: Use GROMACS software to place the top-ranked docking pose into a

dodecahedral water box with SPC water molecules and neutralize the system with ions.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 8 Tech Support

https://virologyj.biomedcentral.com/articles/10.1186/s12985-024-02566-w
https://virologyj.biomedcentral.com/articles/10.1186/s12985-024-02566-w
https://virologyj.biomedcentral.com/articles/10.1186/s12985-024-02566-w
https://www.smolecule.com/products/s628172?utm_src=pdf-body
https://virologyj.biomedcentral.com/articles/10.1186/s12985-024-02566-w
https://www.smolecule.com/products/s628172?utm_src=pdf-body
https://www.smolecule.com/products/s628172?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Simulation Run: Perform the MD simulation using the OPLS-AA force field. The standard

protocol includes:
Energy minimization (max. 50,000 steps).

NVT equilibration (constant Number of particles, Volume, and Temperature) at 300 K.
NPT equilibration (constant Number of particles, Pressure, and Temperature) at 1 bar.

Production run for a defined period (e.g., 100 nanoseconds).
Trajectory Analysis: Analyze the root-mean-square deviation (RMSD) of the protein-ligand

complex and calculate the interaction energy to assess the stability and strength of the binding.

The workflow for this computational analysis can be summarized as follows:
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Protocol 2: Biolayer Interferometry (BLI) Affinity Assay

This protocol experimentally validates the binding affinity observed in computational studies [1].
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1. Biosensor Preparation
Dilute the SARS-CoV-2 Omicron BA.2 Spike-RBD His-tagged protein to a concentration of 40
µg/mL in PBS.

Immobilize the diluted protein onto Ni-NTA biosensors by loading for 300 seconds.
2. Baseline and Association

Establish a baseline signal by immersing the protein-loaded biosensors in PBS for 60 seconds.
Prepare a series of calceolarioside B solutions in PBS, with concentrations ranging from 100

µM down to 3.13 µM using serial dilution.
For the association phase, move the biosensors to the wells containing the serially diluted

calceolarioside B and incubate for 180 seconds while measuring the wavelength shift.
3. Dissociation and Analysis

Move the biosensors back to a PBS-only well for the dissociation phase, lasting 180 seconds.
Use the Data Analysis Software (e.g., from Sartorius) to fit the binding sensorgrams to a 1:1

binding model and calculate the dissociation constant (KD).

Protocol 3: Cell-Based Pseudovirus Entry Assay

This protocol evaluates the functional effect of calceolarioside B on inhibiting viral cell entry [1].

1. Cell Line Preparation
Generate a Human Embryonic Kidney (HEK) 293T cell line that stably expresses the human

ACE2 receptor. This is achieved via lentiviral transduction using plasmids encoding ACE2-
EGFP or ACE2-mcherry.

Culture the stable ACE2-293T cells and seed them into multi-well plates at an appropriate
density (e.g., 5x10^4 cells per well in a 6-well plate) 24 hours before the assay.

2. Pseudovirus and Compound Incubation
Pre-incubate SARS-CoV-2 Omicron BA.2 pseudovirus with varying concentrations of

calceolarioside B for a set time (e.g., 1 hour) at 37°C.
Add the pseudovirus-compound mixture to the pre-seeded ACE2-293T cells and incubate for

the required infection period (e.g., 24-48 hours).
3. Infection Readout

The readout can be fluorescence measurement (if using a fluorescent protein reporter) or
luciferase activity measurement (if using a luciferase reporter).

Calculate the percentage inhibition of viral entry by comparing the readout from
calceolarioside B-treated wells to that of untreated virus control wells.

Protocol 4: Immunomodulatory Activity Assessment
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This protocol determines the compound's effect on the host immune response [1].

1. Cell Stimulation and Treatment
Use an appropriate immune cell model, such as primary macrophages or a macrophage cell

line (e.g., RAW 264.7).
Stimulate the cells with a pro-inflammatory agent like Lipopolysaccharide (LPS) to induce

inflammation.
Co-treat the stimulated cells with a range of concentrations of calceolarioside B.

2. Cytokine Level Measurement
After incubation (e.g., 24 hours), collect the cell culture supernatant.

Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the levels of specific
inflammatory cytokines, such as IL-6, in the supernatant.

3. Macrophage Phenotype Analysis
Harvest the cells after treatment.

Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g.,
CD206) macrophage surface markers.

Analyze the stained cells using flow cytometry to determine the percentage of cells that have
shifted from the M1 to the M2 phenotype.

The proposed dual mechanism of action of calceolarioside B, derived from these experimental findings, is

illustrated below:

Antiviral Action Immunomodulatory Action

Calceolarioside B

Blocks S Protein RBD Reduces IL-6 Production

Prevents ACE2 Binding

Inhibits Viral Cell Entry

Promotes M1 to M2 Switch

Resolves Inflammation
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Application Notes for Researchers

Starting Point for Analogs: The computational models (docking and MD simulation) are valuable for

structure-activity relationship (SAR) studies. Researchers can use the identified binding pose of
calceolarioside B to design and virtually screen analogs for improved potency [1].

Combination Therapy Potential: Given its dual antiviral and anti-inflammatory action,
calceolarioside B could be a candidate for combination therapy with direct-acting antivirals to

provide both virological control and mitigation of severe inflammation [1].
Protocol Flexibility: The pseudovirus entry assay can be adapted to other SARS-CoV-2 variants or

even other enveloped viruses by pseudotyping with different viral glycoproteins. The
immunomodulatory protocols can be extended to measure a broader panel of cytokines or other

immune cell types [1].
Validation Steps: As these findings are primarily based on one study and pseudovirus models,

essential next steps include validation with authentic SARS-CoV-2 Omicron BA.2 virus in a BSL-3
laboratory and further investigation in relevant animal models [1].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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